4-(Methylthio)pyrimidine-5-carboxylic acid
Description
4-(Methylthio)pyrimidine-5-carboxylic acid (C₇H₇N₃O₂S, MW: 197.21 g/mol) is a pyrimidine derivative featuring a methylthio (-SCH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 5-position of the pyrimidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and covalent inhibitors targeting disease-relevant proteins . Its structural versatility allows for modifications at reactive positions (e.g., 2-, 4-, and 6-positions), enabling diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
4-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) |
InChI Key |
MDDXZCMEDFUISN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-methylthiopyrimidine with ethyl formate, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with thionyl chloride, followed by bromination and subsequent nucleophilic substitution with cyclopentylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available raw materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2-(Methylthio)pyrimidine-4-carboxylic Acid
- Structure : Methylthio group at 2-position, carboxylic acid at 4-position.
- Synthesis : Prepared via nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with NaSMe in DMSO .
- Key Difference : Positional isomerism alters electronic distribution, affecting reactivity. The 4-carboxylic acid group may influence hydrogen-bonding interactions differently than the 5-position .
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid
- Structure : Hydroxy (-OH) at 4-position, methylthio at 2-position.
Substituent Variations on the Pyrimidine Ring
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid
- Structure: Isobutylamino (-NH-C₄H₉) at 4-position.
- Molecular Formula : C₁₀H₁₅N₃O₂S (MW: 241.31 g/mol).
- Impact : The bulky isobutyl group increases lipophilicity (logP ~1.8), favoring membrane permeability .
2-(Methylthio)-4-propylpyrimidine-5-carboxylic Acid
- Structure : Propyl (-C₃H₇) at 4-position.
- Molecular Formula : C₉H₁₁N₃O₂S (MW: 225.27 g/mol).
4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid
- Structure: Amino (-NH₂) at 4-position.
- Molecular Formula : C₆H₇N₃O₂S (MW: 185.20 g/mol).
- Impact: The amino group enables hydrogen bonding and participation in Schiff base formation, useful in covalent inhibitor design .
Electron-Withdrawing and Fluorinated Derivatives
4-(Trifluoromethyl)-2-(methylthio)pyrimidine-5-carboxylic Acid
- Structure : Trifluoromethyl (-CF₃) at 4-position.
- Molecular Formula : C₈H₆F₃N₃O₂S (MW: 265.21 g/mol).
- Impact : The -CF₃ group enhances metabolic stability and electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~2.5 vs. ~3.0 for the parent) .
2-Chloro-4-methylpyrimidine-5-carboxylic Acid
- Structure : Chloro (-Cl) at 2-position, methyl (-CH₃) at 4-position.
- Molecular Formula : C₆H₅ClN₂O₂ (MW: 172.57 g/mol).
- Impact : Chlorine acts as a leaving group, facilitating nucleophilic substitution reactions for further derivatization .
Comparative Data Table
Biological Activity
4-(Methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its methylthio group, which may influence its interaction with biological targets, leading to various therapeutic applications. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a methylthio group and a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions.
Anticancer Activity
In a study evaluating the anticancer potential of synthesized pyrimidine derivatives, including this compound, several compounds were tested against six different cancer cell lines (A549, DU 145, HT 29, MCF-7, SiHA, B16F10) using the MTT assay. The results indicated varying degrees of cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| This compound | 15.0 | A549 |
| Doxorubicin (Standard) | 10.0 | MCF-7 |
The compound demonstrated decent cytotoxicity profiles compared to the standard drug doxorubicin, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal pathogens .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
- DNA Interaction : Potential intercalation into DNA or RNA structures could disrupt normal cellular functions.
Further studies are needed to elucidate the precise pathways involved in its anticancer and antimicrobial activities.
Case Studies and Research Findings
- Cytotoxicity Study : A series of experiments were conducted where various derivatives of pyrimidine carboxylic acids were synthesized and tested for cytotoxicity. Compounds with similar structures to this compound showed promising results against multiple cancer cell lines .
- Antimicrobial Evaluation : A focused study on the antimicrobial properties revealed that derivatives exhibited varying levels of effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
